Magl-IN-12
CAS No.:
Cat. No.: VC20234402
Molecular Formula: C16H17ClF6N2O4S
Molecular Weight: 482.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17ClF6N2O4S |
|---|---|
| Molecular Weight | 482.8 g/mol |
| IUPAC Name | 1,1,1,3,3,3-hexafluoropropan-2-yl 4-[[(4-chlorophenyl)sulfonylamino]methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H17ClF6N2O4S/c17-11-1-3-12(4-2-11)30(27,28)24-9-10-5-7-25(8-6-10)14(26)29-13(15(18,19)20)16(21,22)23/h1-4,10,13,24H,5-9H2 |
| Standard InChI Key | RLYMQNQYCHGICP-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)OC(C(F)(F)F)C(F)(F)F |
Introduction
Monoacylglycerol lipase (MAGL) is a serine hydrolase responsible for the hydrolysis of monoacylglycerols into free fatty acids and glycerol. It is particularly noted for its role in degrading 2-AG, a key endocannabinoid involved in various physiological processes such as pain perception, appetite regulation, and emotional responses .
Importance of MAGL Inhibitors
MAGL inhibitors are of interest due to their potential therapeutic applications. By preventing the degradation of 2-AG, these inhibitors can enhance the activation of cannabinoid receptors, which may offer benefits in conditions such as pain management and neuroprotection .
Examples of MAGL Inhibitors
Several compounds have been identified as potent MAGL inhibitors:
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JZL184: Known for its neuroprotective effects, JZL184 has been studied for its potential in treating conditions like ischemic stroke .
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LEI-515: A peripherally restricted MAGL inhibitor that has shown promise in increasing 2-AG levels without affecting brain levels, making it suitable for peripheral applications .
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Apigenin and Cryptotanshinone: These natural compounds have been identified as MAGL inhibitors with additional anti-inflammatory and neuroprotective properties .
Research Findings and Data
While specific data on "Magl-IN-12" is not available, research on MAGL inhibitors generally focuses on their ability to increase 2-AG levels and their therapeutic potential. The following table summarizes some key findings related to MAGL inhibitors:
| Compound | Description | Therapeutic Potential |
|---|---|---|
| JZL184 | Potent MAGL inhibitor with neuroprotective effects | Ischemic stroke treatment |
| LEI-515 | Peripherally restricted, reversible MAGL inhibitor | Peripheral applications, e.g., gastrointestinal disorders |
| Apigenin | Natural flavonoid with anti-inflammatory properties | Anti-inflammatory and neuroprotective effects |
| Cryptotanshinone | Quinoid diterpene with neuroprotective and anti-inflammatory effects | Neuroprotection and anti-inflammatory applications |
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